molecular formula C11H13BrN2 B13704718 3-(6-Bromo-3-indolyl)-1-propanamine

3-(6-Bromo-3-indolyl)-1-propanamine

Cat. No.: B13704718
M. Wt: 253.14 g/mol
InChI Key: SJEOMRXOSYIKMM-UHFFFAOYSA-N
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Description

3-(6-Bromo-3-indolyl)-1-propanamine is a brominated indole derivative featuring a propanamine side chain at the 3-position of the indole ring. Its molecular formula is hypothesized to be C₁₁H₁₃BrN₂, derived by substituting the methoxy group in the structurally analogous compound 3-(6-Methoxy-3-indolyl)-1-propanamine (CAS 105338-78-1, C₁₂H₁₆N₂O) with a bromine atom .

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

3-(6-bromo-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C11H13BrN2/c12-9-3-4-10-8(2-1-5-13)7-14-11(10)6-9/h3-4,6-7,14H,1-2,5,13H2

InChI Key

SJEOMRXOSYIKMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-3-indolyl)-1-propanamine typically involves the bromination of indole followed by the introduction of the propanamine side chain. One common method includes:

    Bromination of Indole: Indole is reacted with bromine in the presence of a suitable solvent like dichloromethane to introduce the bromine atom at the 6-position.

    Formation of Propanamine Side Chain: The brominated indole is then reacted with a propanamine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-3-indolyl)-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.

    Reduction: Formation of 3-(6-Bromo-3-indolyl)-1-propanol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Bromo-3-indolyl)-1-propanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(6-Bromo-3-indolyl)-1-propanamine involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The propanamine side chain may also contribute to the compound’s overall biological activity by enhancing its solubility and facilitating its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Indole Derivatives

3-(6-Methoxy-3-indolyl)-1-propanamine (CAS 105338-78-1)
  • Structure : 6-methoxyindole with a propanamine chain at position 3.
  • Key Differences : The methoxy group is electron-donating, enhancing electron density on the indole ring compared to bromine. This may increase solubility in polar solvents and alter binding affinity in biological systems.
  • Relevance : Serves as a structural analog for understanding electronic effects of substituents on indole-based compounds .
1-(3-Bromophenyl)cyclopropanamine
  • Structure : Bromophenyl group attached to a cyclopropane ring with an amine.
  • Key Differences : The cyclopropane introduces ring strain and conformational rigidity, contrasting with the planar indole system. This structural feature may enhance metabolic stability but reduce flexibility in receptor binding .

Propanamine Derivatives with Varied Substituents

Compound (9) from
  • Structure : 3-(Methylthio)-1-propanamine substituent on a triazole ring.
  • Biological Activity : Exhibits potent inhibition of Salmonella typhimurium MetAP1 (StMetAP1) with an IC₅₀ of 0.044 μM (Co(II) cofactors), attributed to the methylthio group’s enhanced binding interactions .
  • Comparison : Highlights the importance of propanamine substituents in enzyme inhibition. The methylthio group may mimic sulfur-containing residues in enzyme active sites.
NOC-5 and NOC-7
  • Structure: Nitrosohydrazino-functionalized propanamine derivatives.
  • Key Data: NOC-5: Half-life of NO release = 93 min (pH 7.4, 22°C). NOC-7: Half-life = 10 min under the same conditions .
  • Relevance : Demonstrates how substituents (e.g., nitroso groups) influence stability and functional properties of propanamine derivatives.

Aromatic Amines with Modified Backbones

N,N-Dimethyl-3-(3,4-dimethoxyphenyl)-1-propanamine
  • Structure : Dimethoxyphenyl group with a dimethylated propanamine chain.

Comparative Data Table

Compound Name Key Substituents Biological Activity/Notes Reference
3-(6-Bromo-3-indolyl)-1-propanamine 6-Bromoindole, propanamine Hypothesized enzyme inhibition (structural analogy)
3-(6-Methoxy-3-indolyl)-1-propanamine 6-Methoxyindole, propanamine Structural analog with electron-donating substituent
Compound (9) () 3-(Methylthio)-1-propanamine StMetAP1 IC₅₀ = 0.044 μM
NOC-5 Hydroxy-nitrosohydrazino NO half-life = 93 min (pH 7.4, 22°C)
1-(3-Bromophenyl)cyclopropanamine Bromophenyl, cyclopropane Conformationally rigid backbone

Key Research Findings

Substituent Effects on Enzyme Inhibition : The methylthio group in Compound (9) enhances MetAP1 inhibition by 13-fold compared to analogs without this substituent, underscoring the role of sulfur in coordinating metal cofactors .

Stability and Functional Groups: NO-releasing propanamine derivatives (NOC-5/NOC-7) show temperature-dependent half-lives, suggesting that functional groups like nitrosohydrazino critically influence compound stability .

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